Diethyl sulfoxide
Description
Historical Context and Evolution of Sulfoxide (B87167) Chemistry Research
The study of sulfoxide chemistry has a history dating back to the mid-19th century. Dimethyl sulfoxide (DMSO), a prominent member of this class, was first synthesized in 1866 by the Russian scientist Alexander Zaytsev. wikipedia.orgnih.govacs.org Its industrial production, and by extension, the general method for synthesizing dialkyl sulfoxides like diethyl sulfoxide, involves the oxidation of corresponding sulfides. For instance, this compound can be prepared through the oxidation of diethyl sulfide (B99878). wikipedia.org
While early research in sulfoxide photochemistry began in the 1960s, the functional group initially received less attention compared to other chromophores. taylorfrancis.com However, the versatility of sulfoxides as polar aprotic solvents and their utility in various chemical reactions, including their role as mild oxidants and in carbanion chemistry, led to their increased study. wikipedia.orgnih.govkyoto-u.ac.jpchemicalbook.com The field has evolved to recognize the importance of sulfoxides as key intermediates and synthons in organic synthesis, particularly in carbon-carbon bond-forming reactions and Diels-Alder reactions. jchemrev.com The development of efficient protocols for their synthesis, primarily through the oxidation of sulfides, has been a significant area of research. jchemrev.com Furthermore, sulfoxides, especially chiral ones, have become valuable reagents in asymmetric synthesis, serving as chiral building blocks or stereodirecting groups, and finding applications in the preparation of biologically active compounds. frontiersin.orgacs.org
Significance of this compound within the Dialkyl Sulfoxide Class
This compound (DESO), with the chemical formula (C₂H₅)₂SO, is a colorless, viscous liquid. wikipedia.org Its significance within the dialkyl sulfoxide class often emerges in comparison to its homolog, dimethyl sulfoxide (DMSO), which is the most widely used sulfoxide commercially. wikipedia.org While DMSO is known for its excellent solvent properties, low toxicity, and ability to penetrate biological membranes, DESO exhibits unique characteristics that distinguish its academic utility. wikipedia.orgresearchandmarkets.comarxiv.org
One notable distinction lies in their interactions with water. Research has indicated that in dilute solutions, DESO stabilizes the characteristic three-dimensional structure of water. This contrasts with DMSO, which tends to destabilize water's structure across a broader concentration range. cdnsciencepub.comcdnsciencepub.com This difference suggests varying solvation mechanisms and structural influences on aqueous systems.
Furthermore, studies have provided evidence that DESO may perform better than DMSO in preserving the membrane potential of living cells. arxiv.org This observation implies that longer-alkyl-chain sulfoxides, such as DESO, might possess a higher thermodynamic affinity for phospholipid bilayers, potentially facilitating membrane penetration. arxiv.org Investigations into the effects of DESO and DMSO on phospholipid liposomes and the micellization of sodium dodecyl sulfate (B86663) in aqueous solutions have revealed marked differences in their impact on thermal parameters and micelle properties, particularly at higher sulfoxide concentrations. researchgate.netresearchgate.net These findings suggest that while polarization effects are dominant in DMSO solutions, changes in water structure and interactions of ethyl groups with hydrocarbon chains play a more significant role at lower concentrations of DESO. researchgate.net The increased conformational flexibility of DESO, as opposed to DMSO, also contributes to a different set of physical-chemical properties in mixtures. arxiv.org
The physical properties of this compound and Dimethyl Sulfoxide are summarized in the table below:
| Property | This compound (DESO) wikipedia.org | Dimethyl Sulfoxide (DMSO) wikipedia.org |
| Appearance | Colorless viscous liquid | Colorless liquid |
| Molecular Formula | C₄H₁₀OS | C₂H₆OS |
| Molar Mass ( g/mol ) | 106.18 | 78.13 |
| Density (g/cm³) | 1.066 | 1.1004 |
| Melting Point | 14 °C (287 K) | 19 °C (292 K) |
| Boiling Point | N/A | 189 °C (462 K) |
| Solubility in Water | Miscible with water arxiv.org | Miscible |
Current Research Landscape and Emerging Trends for this compound
Current academic research involving this compound continues to explore its fundamental chemical and physical properties, particularly in the context of its interactions with various solvents and biological systems. A significant area of focus is the study of binary mixtures containing DESO. For instance, investigations into DESO-methanol mixtures have confirmed their excellent miscibility and elucidated the strong hydrogen bonding that forms between the oxygen atom of DESO and the polarized hydrogen atom of methanol (B129727), contributing to the thermodynamic stability of these systems. arxiv.org
The distinct effects of DESO on water structure, particularly its ability to stabilize the three-dimensional water network in dilute solutions, remain a subject of interest for understanding solvent-solute interactions. cdnsciencepub.comcdnsciencepub.com This area of research aims to provide deeper insights into how DESO influences the properties of aqueous solutions, which is crucial for various chemical and biological applications.
Further research delves into the interactions of DESO with biological membranes and its potential implications. Studies comparing DESO and DMSO have shown that DESO can influence the structure of phospholipid liposomes and the micellization behavior of surfactants, suggesting its unique interactions with lipid bilayers. researchgate.netresearchgate.net The observed superior performance of DESO in preserving the membrane potential of living cells compared to DMSO opens avenues for exploring its potential in cryopreservation and drug delivery systems, although these are still areas of academic investigation. arxiv.org
The ongoing research landscape for this compound emphasizes a detailed understanding of its molecular interactions, particularly in complex systems, to leverage its unique properties for potential applications in solution chemistry, materials science, and biological research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfinylethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAFPWNGIUBUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220253 | |
| Record name | Diethyl sulfoxide | |
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Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-29-1 | |
| Record name | Diethyl sulfoxide | |
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| Record name | Diethyl sulfoxide | |
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| Record name | Diethyl sulfoxide | |
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| Record name | Diethyl sulfoxide | |
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| Record name | Diethyl sulphoxide | |
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| Record name | DIETHYLSULFOXIDE | |
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Advanced Synthetic Methodologies for Diethyl Sulfoxide and Its Derivatives
Chemo-selective Oxidation Strategies for Diethyl Sulfide (B99878) Conversion
The most direct route to diethyl sulfoxide (B87167) is the oxidation of its parent compound, diethyl sulfide. A primary challenge in this transformation is preventing over-oxidation to the corresponding sulfone. nih.govmdpi.com Consequently, research has focused on developing highly chemo-selective methods that precisely control the oxidation state of the sulfur atom.
Catalytic systems are highly favored for the selective oxidation of sulfides due to their efficiency and the ability to use only a small amount of the catalyst. ucc.ie A variety of transition-metal catalysts have been developed that demonstrate high selectivity for sulfoxide formation.
Several metal-based systems effectively catalyze the oxidation of sulfides to sulfoxides. sci-hub.st For instance, tantalum carbide and niobium carbide have been shown to be efficient catalysts for this conversion using hydrogen peroxide as the oxidant. organic-chemistry.org Silica-supported copper- and molybdenum-containing imidazolium (B1220033) ionic liquids have been specifically tested for the selective oxidation of diethyl sulfide using atmospheric oxygen. frontiersin.org Other notable catalytic systems include vanadium complexes, iron complexes, and dendritic phosphomolybdate hybrids, which can selectively oxidize sulfides to sulfoxides with high yields. organic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions allows for precise control over the reaction, minimizing the formation of the sulfone byproduct. mdpi.com
Table 1: Selected Catalytic Systems for Sulfide Oxidation
| Catalyst System | Oxidant | Substrate Example | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Silica-supported Cu-Imidazolium IL | O₂ (Air) | Diethyl sulfide | Good catalytic performance | frontiersin.org |
| Tantalum Carbide (TaC) | H₂O₂ | Various sulfides | High yields of sulfoxides | organic-chemistry.org |
| Niobium Carbide (NbC) | H₂O₂ | Various sulfides | Efficiently affords sulfones (Note: Selectivity control is key) | organic-chemistry.org |
| Dendritic Phosphomolybdate | H₂O₂ | Various sulfides | High yields (91-99%) for sulfoxides | mdpi.com |
| Tungstate-functionalized Ionic Liquid | O₂ (Air) | Various sulfides | High yields (92-99%) for sulfoxides at room temp. | frontiersin.orgnih.gov |
This table is interactive and can be sorted by column.
Reagent-based methods, which utilize stoichiometric amounts of an oxidizing agent, offer an alternative to catalytic systems. While potentially generating more waste, these methods can be simple, effective, and avoid the use of toxic heavy metals. sci-hub.st
Hydrogen peroxide (H₂O₂) is a widely used oxidant due to its low cost, availability, and the benign nature of its byproduct, water. nih.gov A straightforward and highly selective method involves the oxidation of sulfides using a combination of 30% aqueous H₂O₂ and glacial acetic acid under mild, transition-metal-free conditions, affording excellent yields of sulfoxides (90-99%). nih.govmdpi.comresearchgate.net This system is effective for a range of sulfides, including cyclic and allyl sulfides, without oxidizing other sensitive functional groups like carbon-carbon double bonds or benzylic C-H bonds. mdpi.com
Other notable reagents include the urea-hydrogen peroxide adduct (UHP), a stable and easily handled solid oxidant, and periodic acid (H₅IO₆) catalyzed by iron(III) chloride. organic-chemistry.org The key to these methods is the careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidant to prevent further oxidation to the sulfone. nih.govmdpi.com
Stereoselective Synthesis of Chiral Diethyl Sulfoxide Analogues
The synthesis of enantiomerically pure sulfoxides is of great interest due to their application as chiral auxiliaries in asymmetric synthesis and their presence in pharmaceutical agents. wiley-vch.deucc.ieacs.org The development of methods to control the stereochemistry at the sulfur atom is a significant area of synthetic chemistry. wiley-vch.deucc.ie
The most direct pathway to chiral sulfoxides is the asymmetric oxidation of prochiral sulfides. ucc.ieucc.ie This approach typically employs a chiral catalyst or reagent to selectively deliver an oxygen atom to one of the two lone pairs on the sulfur atom. acsgcipr.org
Metal-catalyzed systems are prominent in this field. ucc.iesioc-journal.cn The Kagan-Modena oxidation, which utilizes a titanium isopropoxide catalyst modified with a chiral ligand like diethyl tartrate (DET), is a foundational method in asymmetric sulfoxidation. acsgcipr.orgresearchgate.netmedcraveonline.com Vanadium complexes paired with chiral ligands have also proven highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. organic-chemistry.org Other successful systems involve chiral iron and manganese complexes. wiley-vch.deresearchgate.net
Beyond metal catalysts, non-metal-based systems are also employed. Chiral oxaziridines, such as those developed by Davis, are effective stoichiometric reagents for the asymmetric oxidation of sulfides, often proceeding without over-oxidation to the sulfone. wiley-vch.deucc.ie
Table 2: Examples of Asymmetric Oxidation Systems
| Catalytic System/Reagent | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ti(O-i-Pr)₄ / (+)-DET (Kagan-Modena) | Cumene hydroperoxide | Methyl p-tolyl sulfide | >90% | medcraveonline.com |
| Chiral Vanadium-salan complex | H₂O₂ | Various sulfides | High ee | organic-chemistry.org |
| Chiral Fe(salan) complex | H₂O₂ | Alkyl aryl sulfides | High ee | organic-chemistry.org |
| Chiral Oxaziridines (Davis Reagents) | N/A (reagent is oxidant) | Aryl methyl sulfides | up to >95% | wiley-vch.de |
This table is interactive and can be sorted by column.
An alternative and widely used strategy for accessing enantiomerically pure sulfoxides is the Andersen synthesis. medcraveonline.com This method relies on the nucleophilic substitution of a Grignard reagent onto a diastereomerically pure sulfinate ester bearing a chiral auxiliary. acs.orgmedcraveonline.com
The classic approach involves the reaction of an organometallic reagent (e.g., Grignard reagent) with a diastereomerically pure (Ss)-menthyl p-toluenesulfinate. medcraveonline.com The reaction proceeds with complete inversion of configuration at the sulfur center, allowing for predictable and controlled synthesis of a specific enantiomer of the target sulfoxide. medcraveonline.com The success of this method hinges on the ability to separate the diastereomeric sulfinate esters, which are prepared from a sulfinyl chloride and a chiral alcohol like (-)-menthol. acs.orgmedcraveonline.com Other chiral alcohols, such as diacetone-d-glucose, have also been employed as effective auxiliaries. acs.orgnih.gov This approach is complementary to asymmetric oxidation and is particularly powerful for generating sulfoxides with very high enantiomeric purity. wiley-vch.de
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally benign methods for sulfoxide synthesis. nih.gov These approaches focus on minimizing waste, avoiding hazardous materials, and improving energy efficiency. sci-hub.st
A key aspect of green sulfoxidation is the use of clean oxidants. Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. nih.govsci-hub.st Similarly, using molecular oxygen from the air as the terminal oxidant represents a highly sustainable approach. sci-hub.st A visible-light photoredox catalysis method has been developed that uses inexpensive Rose Bengal as a metal-free photocatalyst to synthesize sulfoxides from alkenes and thiols with air as the oxidant at room temperature. sci-hub.st
The development of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Catalysts supported on materials like silica (B1680970) or incorporated into magnetic nanoparticles can be easily separated from the reaction mixture and reused, reducing waste and cost. organic-chemistry.orgfrontiersin.org Performing reactions in environmentally friendly solvents like water or ethanol, or under solvent-free conditions, further enhances the green credentials of the synthesis. organic-chemistry.orgmdpi.cominnoget.com Metal-free oxidation systems, such as using H₂O₂ in acetic acid or an iodide/formic acid system, also contribute to sustainability by avoiding toxic and heavy metal waste. nih.govresearchgate.netrsc.org
Flow Chemistry and Continuous Processing in this compound Production
The synthesis of this compound (DESO), primarily achieved through the oxidation of Diethyl Sulfide (DES), presents challenges in traditional batch processing, notably in managing the reaction's exothermicity and ensuring selective oxidation to the sulfoxide without over-oxidation to the sulfone. cardiff.ac.ukconicet.gov.ar Flow chemistry and continuous processing have emerged as powerful methodologies to address these challenges, offering enhanced safety, improved selectivity, and greater scalability. rsc.orgcetjournal.it
Continuous-flow systems, particularly those utilizing microreactors, provide significant advantages due to their high surface-area-to-volume ratio. mdpi.com This characteristic facilitates superior heat transfer, allowing for precise temperature control and the safe execution of highly exothermic oxidation reactions. By minimizing the reaction volume at any given moment, the risks associated with thermal runaway are substantially reduced compared to large-scale batch reactors. cetjournal.it
The selective oxidation of sulfides to sulfoxides in a continuous-flow setup has been demonstrated effectively for various substrates, providing a strong precedent for this compound production. cardiff.ac.uknih.gov For instance, a packed-bed reactor utilizing Oxone® as the oxidant has been employed for the efficient and selective oxidation of a range of sulfides to their corresponding sulfoxides with high yields and minimal formation of sulfone byproducts. cardiff.ac.ukresearchgate.net This approach highlights the potential for using solid-supported reagents in continuous systems to simplify purification and improve process efficiency.
Catalytic oxidations are also well-suited for integration into continuous-flow processes. A bioinspired method using perselenic acid, generated in situ from selenium (IV) oxide and hydrogen peroxide, has been successfully applied to the flow oxidation of various dialkyl and aryl alkyl sulfides. nih.gov This system demonstrates the capability of continuous processing to handle the in situ generation of potent yet unstable catalytic species safely.
The parameters governing the success of continuous-flow sulfoxidation are critical and can be finely tuned to optimize the production of this compound. Key variables include residence time, reaction temperature, catalyst loading, and the molar ratio of the oxidant to the sulfide. The precise control over these parameters in a flow reactor allows for the optimization of reaction conditions to maximize the yield of this compound while minimizing the formation of Diethyl Sulfone.
| Parameter | Significance in this compound Synthesis | Typical Range/Considerations |
|---|---|---|
| Residence Time | Determines the extent of reaction. Shorter times may prevent over-oxidation to sulfone. | Seconds to minutes, controlled by flow rate and reactor volume. |
| Temperature | Affects reaction rate and selectivity. Precise control is crucial for managing exothermicity. | Can be varied to optimize yield; superior heat exchange in flow reactors allows for a wider operational window. |
| Oxidant-to-Sulfide Ratio | Crucial for selectivity. A stoichiometric or slight excess of oxidant is typically used to favor sulfoxide formation. | Fine-tuning this ratio is simplified in flow systems through precise pump control. |
| Catalyst | Can significantly enhance reaction rate and selectivity. Heterogeneous catalysts are particularly advantageous for flow chemistry. | Examples include packed-bed reactors with supported reagents (e.g., Oxone®) or homogeneous catalysts suitable for flow (e.g., selenium-based catalysts). cardiff.ac.uknih.gov |
The integration of these advanced methodologies offers a pathway to more efficient, safer, and sustainable industrial production of this compound. The ability to telescope multiple reaction steps, incorporate in-line purification, and automate the entire process further underscores the transformative potential of flow chemistry in this context. rsc.org
| Feature | Traditional Batch Processing | Continuous-Flow Processing |
|---|---|---|
| Heat Transfer | Limited, potential for thermal runaway. | Excellent, due to high surface-area-to-volume ratio, enhancing safety. mdpi.com |
| Selectivity Control | Challenging, risk of over-oxidation. | Precise control over reaction parameters leads to higher selectivity. cardiff.ac.uk |
| Scalability | Complex, often requires reactor redesign. | Simpler scale-up by operating for longer durations or numbering-up reactors. |
| Safety | Higher risk due to large volumes of reagents and potential for exotherm accumulation. | Inherently safer due to small reaction volumes and superior temperature control. cetjournal.it |
Elucidating Reaction Mechanisms Involving Diethyl Sulfoxide
Mechanistic Investigations of Oxidation and Reduction Pathways
The sulfur atom in diethyl sulfoxide (B87167) exists in a moderate oxidation state and can be either oxidized to a sulfone or reduced to a sulfide (B99878).
Oxidation Pathways: The oxidation of diethyl sulfoxide to diethyl sulfone involves the formation of a new sulfur-oxygen bond. This transformation is typically achieved using strong oxidizing agents. The generally accepted mechanism for the oxidation of alkyl sulfoxides involves the nucleophilic attack of the sulfoxide oxygen on the oxidant, or the attack of an oxygen-transfer agent on the sulfur atom. For instance, oxidation by peroxymonosulfate (B1194676) (PMS) proceeds via a nucleophilic attack by the O–O bond in PMS on the sulfur atom of the sulfoxide.
Reduction Pathways: The reduction of this compound to diethyl sulfide (Et₂S) requires a deoxygenation process. This can be accomplished with various reducing agents. A common mechanistic theme involves the initial activation of the sulfoxide oxygen by the reducing agent, making it a better leaving group. For example, reduction by thiols is a model for enzymatic processes involving methionine sulfoxide reductases. Theoretical studies on sulfoxide reduction by thiols suggest the formation of a sulfurane intermediate as the rate-limiting step. A subsequent proton transfer leads to the formation of a sulfenic acid or a disulfide.
Experimental and computational studies on the high-temperature oxidation of diethyl sulfide, the precursor to DESO, provide insights into the initial steps that could lead to DESO formation and its subsequent reactions in combustion environments. These studies model the complex kinetics of radical species involved in the decomposition and oxidation processes. researchgate.netresearchgate.net
Role of this compound as a Nucleophile and Electrophile
This compound possesses dual reactivity, allowing it to act as both a nucleophile and an electrophile. masterorganicchemistry.com
DESO as a Nucleophile: The oxygen atom in this compound is electron-rich and acts as a nucleophile. It can attack a variety of electrophilic centers. libretexts.org For example, in many oxidation reactions where DMSO is used as the oxidant (e.g., Swern, Moffatt oxidations), the initial step is the nucleophilic attack of the sulfoxide oxygen on an activating agent (like oxalyl chloride or a carbodiimide). organic-chemistry.orgmsu.edu This forms a highly electrophilic sulfonium (B1226848) species. This principle is directly applicable to DESO.
DESO as an Electrophile: The sulfur atom of this compound is electron-deficient and thus electrophilic. It is susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced upon protonation or acylation of the oxygen atom, which turns the hydroxyl or acyloxy group into a good leaving group. libretexts.orgmsu.edu For instance, in reactions with alcohols, the alcohol oxygen attacks the activated sulfur atom, a key step in certain oxidation mechanisms. msu.edu
Furthermore, the protons on the α-carbons (the CH₂ groups) of this compound are weakly acidic and can be removed by a strong base to form a carbanion. This resulting α-sulfinyl carbanion is a potent carbon nucleophile used in various carbon-carbon bond-forming reactions. chemistrysteps.com
Acid-Catalyzed Transformations and Rearrangement Mechanisms
In the presence of acids or acylating agents, this compound can undergo several transformations, the most notable being the Pummerer rearrangement.
The Pummerer rearrangement occurs when an alkyl sulfoxide is treated with an acid anhydride (B1165640), such as acetic anhydride. wikipedia.orgchem-station.comyoutube.com The general mechanism is as follows:
Acylation: The nucleophilic oxygen of the this compound attacks the anhydride, forming an acyloxysulfonium ion intermediate.
Deprotonation: A base, typically the acetate (B1210297) byproduct, removes a proton from an α-carbon, forming an ylide.
Rearrangement: The ylide rearranges, with the acyloxy group migrating from the sulfur to the α-carbon, resulting in the formation of an α-acyloxy thioether. oup.com
This reaction transforms this compound into 1-(ethylthio)ethyl acetate. The resulting product can be a valuable synthetic intermediate. wikipedia.orgchem-station.com While most literature examples focus on DMSO, the mechanism is general for alkyl sulfoxides with α-hydrogens, including DESO. oup.com Studies on compounds like ethyl ethylthiomethyl sulfoxide have explored variations and limitations of the Pummerer rearrangement, showing that structural features can influence the reaction outcome. tandfonline.com
Other acid-catalyzed reactions can occur, often initiated by the protonation of the sulfoxide oxygen, which activates the molecule for subsequent nucleophilic attack or rearrangement. acs.orgscilit.com
Radical and Photochemical Reactions of this compound
This compound can participate in reactions involving radical intermediates, often initiated by light (photochemistry) or radical initiators.
Radical Reactions: Alkyl sulfoxides can react with highly reactive species like the hydroxyl radical (•OH). Studies on DMSO show that the reaction can proceed via two main pathways: OH addition to the sulfur atom followed by elimination, or hydrogen abstraction from the alkyl groups. acs.orgsemanticscholar.org For this compound, H-abstraction would lead to a CH₃ĊH-S(O)-Et radical. These radical reactions are particularly relevant in atmospheric and biological chemistry. rsc.orgcopernicus.org Alkyl sulfoxides can also be intentionally used as precursors to generate alkyl radicals under specific photocatalytic conditions, where an electron donor-acceptor (EDA) complex is formed and irradiated with visible light. researchgate.netchemrxiv.org
Photochemical Reactions: The absorption of ultraviolet light can excite this compound, leading to photochemical reactions. The primary photochemical process for simple alkyl sulfoxides is often the homolytic cleavage of the carbon-sulfur bond. This C-S bond scission generates an ethyl radical (Et•) and an ethanesulfinyl radical (EtS(O)•). These radical fragments can then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with the solvent. nottingham.ac.uk
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for providing detailed mechanistic and kinetic insights into complex reactions where experimental characterization of transient intermediates is challenging.
Methods and Applications: Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways of sulfoxides. These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, helping to distinguish between competing mechanisms.
For example, computational studies have been applied to:
Investigate the atmospheric oxidation of DMSO by OH radicals, characterizing the different channels (addition-elimination vs. H-abstraction) and their branching ratios. acs.org
Elucidate the mechanism of sulfoxide reduction by thiols, confirming the role of a sulfurane intermediate. acs.org
Explore the pyrolysis and oxidation of diethyl sulfide, providing detailed kinetic mechanisms and thermochemical data for the numerous elementary reactions involved. researchgate.netresearchgate.net
Predict the acidity (pKa values) of catalysts in sulfoxide solvents, which is crucial for understanding acid-catalyzed reactions. researchgate.net
These computational approaches provide a molecular-level understanding that complements experimental findings and is essential for accurately predicting the behavior of this compound in various chemical environments.
Diethyl Sulfoxide in Advanced Organic Synthesis
Diethyl Sulfoxide (B87167) as a Ligand in Coordination Chemistry
Ligand Exchange and Reactivity in Coordination Complexes
Sulfoxides, including diethyl sulfoxide, are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. They can exhibit ambidentate coordination, binding to the metal center through either the oxygen or the sulfur atom. The oxygen-bonded mode is generally more common for sulfoxides. nih.govfishersci.cauni.lu
In coordination complexes, DESO, similar to DMSO, can participate in ligand exchange reactions. The formation of metal complexes from metal salts in sulfoxide solvents is a testament to their strong coordinating ability. For instance, studies have shown that the solvating ability of this compound is stronger than that of dimethyl sulfoxide (DMSO, PubChem CID 679) for certain metal ions, such as nickel(II) and cobalt(II). metabolomicsworkbench.org This enhanced solvating power suggests a more robust interaction between DESO and these metal centers, potentially influencing ligand exchange kinetics and thermodynamic stability of the resulting complexes. The coordination of DESO to metal ions, such as nickel(II) and cobalt(II), occurs via the oxygen atom of the S=O group, as evidenced by shifts in the S=O stretching band in FT-IR spectra. metabolomicsworkbench.org
The reactivity of sulfoxide ligands within coordination complexes can also be influenced by the metal center. For example, the trans-effect of sulfoxide ligands is a well-documented phenomenon, where the ligand can influence the bond lengths of groups trans to it. In iridium complexes, the coordination of DMSO has been observed to lengthen the trans-Ir—Cl bond. wikipedia.org While specific data for DESO in this context are less common, the general principles of sulfoxide coordination and reactivity are expected to apply.
Stereochemistry of this compound in Metal Complexes
While DESO itself does not possess a chiral sulfur atom, the conformational preferences of sulfoxide ligands within metal complexes have been investigated. For example, in trans-[IrCl₄(DMSO)₂] anions, the DMSO ligands can adopt different rotamers, such as anti and gauche conformations. wikipedia.org The presence of crystallized solvent molecules, such as water, and intermolecular interactions, like hydrogen bonds, can influence these conformational preferences, stabilizing less stable forms. wikipedia.org This highlights how the environment and specific interactions can impact the stereochemical aspects of sulfoxide ligands even when the ligand itself is achiral.
Computational Studies on Ligand Binding and Coordination
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of ligand binding and coordination involving sulfoxides. These studies provide insights into the electronic structure, bonding characteristics, and stability of sulfoxide-metal complexes.
For instance, DFT calculations have been employed to estimate the coordination ability of dimethyl sulfoxide (DMSO) towards copper(II) ions. These studies have focused on characterizing the nature of the Cu-O chemical interaction and its impact on the charge and spin distribution at the copper(II) ion. cohlife.orgnih.gov Furthermore, DFT-Transition Potential (DFT-TP) calculations have been utilized to analyze the differences in X-ray Absorption Near Edge Structure (XANES) spectra between cis and trans isomers of palladium(II) and platinum(II) complexes containing DMSO. fishersci.it These computational analyses revealed that strong hydrogen bonding can decrease the energy of certain electronic transitions and that sulfur coordination can induce shifts in the sulfur K-edge XANES spectra, with a more pronounced effect for platinum than palladium. fishersci.it
Specifically for this compound, computational studies have been instrumental in rationalizing the synthesis and stability of platinum(IV) complex compounds containing DESO as a neutral ligand, such as tetraethylammonium (B1195904) diethylsulfoxidopentachloroplatinate. metabolomicsworkbench.org These studies, employing methods like local optimization, potential energy landscape exploration, global minimum configuration search, and hybrid DFT calculations, have shown that steric factors play a significant role in determining the thermodynamic stability of these complexes. It has been computationally predicted that only up to two DESO molecules can exist stably in the platinum(IV) complex ion, with higher contents being thermodynamically unstable due to steric hindrance. metabolomicsworkbench.org This computational work also provided structural analysis explaining the experimentally observed high melting point of the tetraethylammonium diethylsulfoxidopentachloroplatinate ion pair, attributing it to strong cation-anion coordination. metabolomicsworkbench.org
This compound as a Reagent in Named Organic Reactions
Sulfoxides, particularly dimethyl sulfoxide (DMSO), are widely utilized as mild and selective oxidizing agents in various named organic reactions for the conversion of alcohols and halides into carbonyl compounds. While DMSO is the most common sulfoxide employed in these transformations, this compound (DESO), due to its structural similarity as a sulfoxide, can conceptually serve as an analogue in these reaction types. The following subsections describe these reactions primarily as they are performed with DMSO, with the understanding that DESO could potentially be used as an analogous reagent, though specific experimental data for DESO in these exact named reactions were not found in the provided search results.
Pfitzner-Moffatt Oxidation Analogues
The Pfitzner-Moffatt oxidation is a well-established method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. fishersci.nlatamanchemicals.com This reaction typically employs dimethyl sulfoxide (DMSO) as the oxidant in combination with an activating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC, PubChem CID 10868). fishersci.nlfishersci.co.ukfishersci.cafishersci.ca The reaction proceeds under mild and nearly neutral conditions. fishersci.ca
The mechanism involves the activation of DMSO by a protonated carbodiimide, forming a highly reactive sulfonium (B1226848) species. This intermediate is then attacked by the alcohol, leading to an alkoxysulfonium ylide that subsequently decomposes to yield the desired carbonyl compound and dimethyl sulfide (B99878) (DMS, PubChem CID 1068). fishersci.nl The stoichiometry generally requires one equivalent each of the diimide and the sulfoxide, though often used in excess. fishersci.nl While the Pfitzner-Moffatt oxidation has been largely superseded by the Swern oxidation due to higher yields and simpler workup, its mild conditions remain advantageous for certain substrates. fishersci.nlatamanchemicals.com The principles of this oxidation could theoretically be applied using this compound as an analogue to DMSO, given its similar sulfoxide functionality.
Corey-Kim and Swern Oxidation Analogues
The Corey-Kim and Swern oxidations represent two prominent methods utilizing "activated sulfoxide" species for the mild and selective oxidation of alcohols.
Corey-Kim Oxidation Analogues: The Corey-Kim oxidation, developed by Elias James Corey and Chong Un Kim in 1972, converts primary and secondary alcohols to aldehydes and ketones. fishersci.cafishersci.nl This method involves the in situ generation of an "active sulfoxide" species, typically dimethylchlorosulfonium ion, from dimethyl sulfide (DMS, PubChem CID 1068) and N-chlorosuccinimide (NCS, PubChem CID 31398). fishersci.cafishersci.nlfishersci.ptalfa-chemistry.com The activated sulfonium ion then reacts with the alcohol, and subsequent treatment with an organic base, such as triethylamine (B128534) (PubChem CID 8471), yields the carbonyl compound. fishersci.cafishersci.nlalfa-chemistry.com A key advantage of the Corey-Kim oxidation over the Swern oxidation is its ability to operate at higher temperatures (above -25 °C). fishersci.nl However, it can suffer from selectivity issues, particularly with allylic and benzylic alcohols, which may be converted to the corresponding halides. fishersci.cafishersci.nlalfa-chemistry.com The mechanism is similar to that of the Swern oxidation. fishersci.ca Analogous reactions using this compound would involve the formation of a diethylchlorosulfonium ion from diethyl sulfide and NCS, followed by reaction with the alcohol.
Swern Oxidation Analogues: The Swern oxidation is a widely used organic reaction for oxidizing primary and secondary alcohols to aldehydes and ketones under mild and low-temperature conditions (typically -78 °C). wikipedia.orgwikiwand.comnih.govfishersci.co.uk It employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophilic reagent, most commonly oxalyl chloride (PubChem CID 65578), in the presence of an organic base like triethylamine (PubChem CID 8471). fishersci.co.ukwikipedia.orgwikiwand.comnih.govfishersci.co.ukuni.lu
The mechanism of the Swern oxidation involves three main steps:
Activation: DMSO reacts with oxalyl chloride at low temperatures to form a highly reactive intermediate, chloro(dimethyl)sulfonium chloride. This step also generates carbon monoxide (CO) and carbon dioxide (CO₂) as byproducts. nih.govfishersci.co.ukuni.lu
Alkoxysulfonium Ion Formation: The alcohol then attacks the activated sulfonium intermediate, forming an alkoxysulfonium ion. nih.govfishersci.co.ukuni.lu
C-H Bond Cleavage and Product Formation: In the presence of a base, the alkoxysulfonium ion is deprotonated to form a sulfur ylide, which undergoes an intramolecular elimination to yield the desired aldehyde or ketone and dimethyl sulfide (DMS, PubChem CID 1068). nih.govfishersci.co.ukuni.lu
The Swern oxidation is noted for its high functional group tolerance and low racemization of α-chiral compounds. wikipedia.org While oxalyl chloride is commonly used, trifluoroacetic anhydride (B1165640) (TFAA, PubChem CID 9845) can also serve as an activator, allowing the reaction to be warmed to -30 °C. nih.gov The unpleasant odor of dimethyl sulfide byproduct is a known disadvantage. wikiwand.comnih.govuni.lu The application of this compound as an analogue in Swern oxidation would follow a similar mechanistic pathway, forming diethyl sulfide as a byproduct.
Kornblum Oxidation Analogues
The Kornblum oxidation is a method for the conversion of primary alkyl halides or tosylates into aldehydes. fishersci.co.ukjkenterprises.com.pk This reaction typically involves heating the primary alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base, such as sodium bicarbonate (PubChem CID 516892). fishersci.co.uk
The accepted mechanism for the Kornblum oxidation involves an SN2 displacement by the oxygen of DMSO on the primary halide (or tosylate), leading to the formation of an alkoxysulfonium ion intermediate. fishersci.co.ukjkenterprises.com.pk This intermediate then undergoes elimination, often facilitated by a base, to produce the aldehyde. jkenterprises.com.pk While the conventional Kornblum oxidation can require elevated temperatures and long reaction times, modifications such as microwave irradiation have been developed to shorten reaction times and improve yields. fishersci.co.uk The direct oxidation of alkyl chlorides and bromides with DMSO in the presence of sodium iodide has also been reported as a convenient one-step procedure.
The potential for this compound to act as an analogue in the Kornblum oxidation lies in its similar sulfoxide functionality, which would enable the formation of an analogous alkoxysulfonium intermediate. Although specific examples of Kornblum oxidation using DESO were not found in the provided search results, the underlying chemical principles suggest its potential utility as an alternative oxidant for this transformation.
This compound in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and materials. Sulfoxides, particularly dimethyl sulfoxide (DMSO), have found extensive utility in this field. DMSO can act as a carbon source (e.g., CH, CH₂, CH₃, C), a sulfur source (e.g., SCH₃, CH₂SCH₃), or an oxygen source, and also functions as a key oxidant in various transformations leading to heterocycles. mdpi.comresearchgate.netresearchgate.netnih.govnih.govchim.it
For instance, DMSO-based transformations are employed in the direct synthesis of N- and O-heterocycles, where fragments like methyl(methylene)sulfonium, chlorodimethylsulfonium, or bromodimethylsulfonium ions are proposed as active species. mdpi.com Specific examples involving DMSO include the construction of pyridines, quinolines, phenanthridines, pyrimidines, quinazolines, benzothiazoles, benzimidazoles, and furans. mdpi.com DMSO can also facilitate methylthiolation reactions, introducing the -SMe functionality into various organic molecules, which can be precursors for heterocycles. nih.gov
This compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly convergent synthetic strategies that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. These reactions are valued for their atom economy, step economy, and environmental friendliness. researchgate.netmdpi.com
Dimethyl sulfoxide (DMSO) is frequently employed as a solvent in multicomponent reactions due to its high polarity, aprotic nature, relatively low cost, and stability. researchgate.netmdpi.combeilstein-journals.orgresearchgate.net Beyond its role as a solvent, DMSO can also participate directly in MCRs, often serving as a C1 synthon (e.g., a source of formaldehyde (B43269) or methylsulfanyl groups) or as an oxidant. beilstein-journals.org For example, DMSO has been used in the multicomponent synthesis of chromeno[2,3-b]pyridines, where it facilitates the transformation of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid derivatives. researchgate.netmdpi.comnih.gov In some cases, DMSO's decomposition products, such as dimethyl sulfide (DMS), can also act as nucleophiles in MCRs, leading to the incorporation of methylsulfanyl (-SCH₃) groups. beilstein-journals.org
Similar to its application in heterocyclic synthesis, specific and detailed examples of this compound acting as a direct reactant or a unique C1 synthon in multicomponent reactions are not extensively documented in the public domain. While DESO could theoretically act as a solvent in MCRs, its specific chemical participation as a building block in such complex reactions is not a prominent area of reported research, unlike DMSO. Consequently, specific data tables or extensive research findings demonstrating DESO's direct involvement in multicomponent reaction mechanisms are not available.
Theoretical and Computational Investigations of Diethyl Sulfoxide
Quantum-Chemical Calculations on Diethyl Sulfoxide (B87167) Molecular Structure
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a single DESO molecule, from its electron distribution to its preferred spatial arrangements.
Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic structure of Diethyl Sulfoxide. Studies using the B3LYP level of theory with a 6-31++G** basis set have provided detailed information on the molecule's charge distribution and bonding characteristics. physchemres.org
Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding in DESO. This analysis reveals significant donor-acceptor interactions. For instance, in a system containing L-ascorbic acid and DESO, the lone pair (LP) orbital of the oxygen in the sulfoxide group acts as an electron donor. physchemres.org Concurrently, the S=O bond in DESO can function as an electron acceptor. physchemres.org These electronic interactions are crucial in defining the molecule's reactivity and its interactions with other molecules.
Charge analysis indicates that the polarity of the S=O bond and the charge transfer (Δq) are significant in DESO. physchemres.org The positive charge on the sulfur atom is influenced by the nature of the alkyl groups attached to it. physchemres.org
Table 1: Calculated Electronic Properties of this compound
| Property | Observation | Reference |
| Electron Donor | The lone pair orbital of the oxygen in the sulfoxide group (S=O) acts as an electron donor. | physchemres.org |
| Electron Acceptor | The S=O bond can act as an electron acceptor. | physchemres.org |
| Charge Transfer (Δq) | Charge transfer and the polarity of the S=O bond in DESO are notably high compared to other sulfoxides. | physchemres.org |
This table presents a summary of the electronic properties of this compound as determined by quantum-chemical calculations.
The conformational landscape of this compound has been explored through computational methods. Like other dialkyl sulfoxides, DESO can exist in multiple conformations due to the rotation around the C-S bonds. Computational studies have shown that for dialkyl sulfoxides, typically only one or two stable conformers exist in significant populations at room temperature. umich.edu
For methyl ethyl sulfoxide, a closely related compound, three rotational isomers have been predicted through ab initio studies. umich.edu While specific energetic details for all DESO conformers are not extensively documented in readily available literature, the principles of steric hindrance and electrostatic interactions between the ethyl groups and the sulfoxide group govern the relative stability of its isomers. The ethyl groups, being larger than methyl groups, introduce greater conformational flexibility and complexity compared to Dimethyl Sulfoxide (DMSO). arxiv.org
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a dynamic picture of how DESO molecules behave in a condensed phase, particularly in solution, revealing complex intermolecular interactions and solvation phenomena.
MD simulations and experimental studies have elucidated the nature of intermolecular interactions in DESO solutions. In mixtures with protic solvents like methanol (B129727), the primary interaction is a strong hydrogen bond between the oxygen atom of the DESO sulfoxide group and the hydroxyl hydrogen of the solvent molecule. arxiv.orgresearchgate.net This interaction is a key factor in the miscibility of DESO with such solvents. researchgate.net
In mixtures of DESO and methanol, a strong hydrogen bond with a length of approximately 0.18 nm has been identified between the DESO oxygen and the methanol hydrogen. arxiv.org This robust interaction leads to negative deviations from ideal behavior in these mixtures. arxiv.org
The solvation dynamics in binary and ternary mixtures containing DESO are complex. In aqueous mixtures, DESO, like its counterpart DMSO, can significantly alter the structure and dynamics of water. The presence of the sulfoxide group allows for strong hydrogen bonding with water molecules.
Studies on the closely related DMSO in binary mixtures with water have shown that at low concentrations, small aggregates of the sulfoxide are solvated by water, often forming specific moieties like DMSO-(H₂O)₂. mdpi.com As the concentration increases, these can form larger spanning clusters. mdpi.com The dynamics of solvation in these mixtures are often anomalous, with properties like solvation time showing non-linear dependence on the mixture composition. guidechem.com
Computational modeling of DESO-water and DESO-methanol mixtures has provided detailed structural and thermodynamic insights. For DESO-methanol mixtures, potential energy surface investigations have identified global and local energy minima configurations. arxiv.org These studies confirm the dominant role of the DESO-methanol hydrogen bond in stabilizing the mixture. arxiv.org
In DESO-water mixtures, it has been found that DESO is miscible with water across all compositions and exhibits a favorable free energy of hydration. This is primarily driven by the formation of hydrogen bonds between the oxygen atom of DESO and the hydrogen atoms of water.
Table 2: Key Findings from Computational Modeling of DESO Mixtures
| Mixture System | Key Finding | Reference |
| DESO-Methanol | A strong hydrogen bond (approx. 0.18 nm) forms between the DESO oxygen and methanol's hydroxyl hydrogen, leading to excellent miscibility. | arxiv.org |
| DESO-Water | DESO is fully miscible with water due to favorable free energy of hydration, facilitated by strong hydrogen bonding. | |
| DESO-Methanol | The presence of the DESO-methanol hydrogen bond robustly explains the negative deviations from ideal behavior observed in these mixtures. | arxiv.org |
Density Functional Theory (DFT) Studies on this compound Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the chemical reactivity of molecules like this compound (DESO). DFT calculations provide insights into various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding how DESO interacts with other chemical species.
Studies involving mixtures of DESO with other substances have leveraged DFT to elucidate its reactive behavior. For instance, in computational analyses of L-Ascorbic Acid (AA) in DESO, the B3LYP method with a 6-31++G** basis set was employed to determine structural and electronic properties. physchemres.org These calculations revealed that the formation of hydrogen bonds between the sulfoxide's S=O group and the hydroxyl groups of AA leads to significant changes in geometric and electronic parameters, such as bond lengths and Mulliken charges. physchemres.org Specifically, the charge transfer and the polarity of the S=O bond in DESO were found to be higher compared to other sulfoxide solvents like Dimethyl Sulfoxide (DMSO) and Dipropyl Sulfoxide (DPSO), indicating a stronger interaction and higher reactivity in the AA/DESO system. physchemres.org
The analysis of HOMO and LUMO energies is fundamental to predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.comscirp.org For the AA/DESO system, the UV absorption band, calculated at 273.8 nm, showed a slight shift from that of pure AA (271.6 nm), suggesting that the interaction with DESO subtly alters the electronic transitions. physchemres.org
Furthermore, investigations into mixtures of DESO and methanol (MeOH) using DFT at the B3LYP/6-311++G** level of theory have highlighted the importance of hydrogen bonding in dictating the system's structure and thermodynamics. arxiv.org A strong hydrogen bond, approximately 0.18 nm in length, was identified between the oxygen atom of DESO and the hydrogen atom of the methanol's hydroxyl group. arxiv.orgresearchgate.net This strong intermolecular attraction is a cornerstone of their mutual miscibility and influences the reactivity of DESO in such environments. arxiv.org The analysis of molecular configurations corresponding to local and global minima on the potential energy surface confirms that these non-covalent interactions are central to the behavior of DESO in mixtures. arxiv.org
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. While specific MEP maps for isolated DESO are not detailed in the provided sources, studies on analogous sulfoxides like DMSO show a negative potential around the oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding. nih.govacs.org This is consistent with the findings in DESO mixtures where the oxygen atom is the primary site of interaction. physchemres.orgarxiv.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry, particularly through DFT calculations, serves as an invaluable partner to experimental spectroscopy by predicting vibrational frequencies (IR and Raman) and other spectroscopic properties. The correlation between theoretical predictions and experimental data validates the computational models and provides a deeper understanding of the molecular structure and vibrations.
For this compound, extensive computational data on its vibrational frequencies have been generated. The National Institute of Standards and Technology (NIST) provides a comprehensive list of calculated vibrational frequencies for DESO using the B97D3/cc-pVTZ model chemistry. nist.gov These calculations include the frequency, IR intensity, and Raman activity for each vibrational mode, offering a complete theoretical vibrational spectrum.
Table 1: Selected Calculated Vibrational Frequencies for this compound
| Mode Number | Symmetry | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |
| 1 | A | 3074 | 3031 | 21.91 |
| 2 | A | 3069 | 3026 | 27.37 |
| 9 | A | 2989 | 2947 | 26.92 |
| 10 | A | 2984 | 2943 | 24.19 |
| 23 | A | 1061 | 1046 | 54.79 |
| 24 | A | 1057 | 1043 | 50.45 |
| 32 | A | 622 | 613 | 20.01 |
| 33 | A | 535 | 528 | 8.05 |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov
Studies combining experimental and computational approaches have demonstrated a strong correlation for DESO in various systems. In the analysis of L-Ascorbic Acid in DESO, DFT/B3LYP calculations with the 6-31++G** basis set were used to compute vibrational frequencies, which showed a reasonable correlation with experimental FT-IR spectra. physchemres.org This agreement validates the computational model's ability to describe the structural and electronic properties of the AA/DESO system. physchemres.org
Similarly, research on DESO-water mixtures has utilized both Raman and FT-IR ATR spectroscopy alongside theoretical considerations. researchgate.net Noticeable changes were observed in the S=O stretching region (νSO), indicating strong hydrogen bonding between DESO and water molecules. researchgate.net The C-H stretching bands (νCH) were less affected, supporting the idea that SO⋯HC hydrogen bonds present in pure DESO are gradually broken as water is introduced. researchgate.net FT-IR measurements also confirmed the presence of "free" S=O groups at low DESO concentrations. researchgate.net
In studies of DESO-methanol mixtures, computed mid- and far-infrared spectra were compared with experimental reference data from the NIST WebBook. arxiv.org The calculations, performed at the B3LYP/6-311++G** level of theory, were found to provide reliable frequencies in the infrared range, further strengthening the synergy between computational predictions and experimental observations. arxiv.org
The absorption spectra of cobalt(II) chloride in DESO have also been reported, showing characteristic peaks around 619 nm and 676 nm, which differ from those in DMSO. researchgate.net This highlights how the specific solvent environment provided by DESO influences the electronic transitions of the metal complex.
Advanced Analytical Techniques for Diethyl Sulfoxide Characterization and Detection
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and dynamics of diethyl sulfoxide (B87167).
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl Sulfoxide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, including sulfoxides. For this compound, the presence of two ethyl groups attached to a chiral sulfoxide sulfur atom (S=O) means that the methylene (B1212753) protons (–CH₂–) within each ethyl group are diastereotopic. This can lead to complex splitting patterns in the ¹H NMR spectrum, typically appearing as multiplets rather than simple quartets, and distinct chemical shifts for the two methylene protons on each ethyl group due to their different magnetic environments. The methyl protons (–CH₃) would typically appear as triplets. In the ¹³C NMR spectrum, distinct signals would be expected for the methyl and methylene carbons of the ethyl groups.
While general NMR chemical shift data for common solvents like dimethyl sulfoxide (DMSO) are widely available carlroth.comsigmaaldrich.comwashington.edunih.govwikipedia.orgnmrs.iopaulussegroup.compitt.edu, specific ¹H and ¹³C NMR chemical shift data for this compound were not explicitly detailed in the provided search results. However, the principles of sulfoxide NMR, including the influence of the highly polar S=O bond on adjacent proton and carbon environments, would apply. The chemical shifts would be characteristic of alkyl groups adjacent to a sulfoxide moiety.
Vibrational Spectroscopy (IR, Raman) of this compound and its Complexes
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for studying the characteristic functional groups and molecular interactions of this compound. Studies involving both Fourier Transform Infrared (FTIR) and Raman spectroscopy have been conducted on pure diethylsulfoxide (DESO) in both liquid and solid states, as well as in solutions with various solvents sielc.comnih.govnih.gov.
A key region of interest in the vibrational spectra of sulfoxides is the sulfur-oxygen (S=O) stretching vibration. For dimethyl sulfoxide, the S=O stretching absorption typically appears around 1050 cm⁻¹ in IR spectra and around 1043 cm⁻¹ in Raman spectra binghamton.eduias.ac.inunam.mx. For this compound, noticeable changes are observed in the νSO (S=O stretching) region, particularly when mixed with water. These changes suggest the presence of strong hydrogen bonds between DESO and water molecules sielc.com. Furthermore, FT IR measurements have indicated the existence of a 'free' S=O group at low concentrations of DESO sielc.com.
This compound, similar to dimethyl sulfoxide, is known to form self-associates in its pure liquid state. These associations can involve various types of intermolecular interactions, including both dipole-dipole interactions and hydrogen bonding mechanisms nih.govnih.gov. The addition of other solvents, such as water or organic solvents, or the presence of metal ions, can alter this self-associated structure sielc.com. For instance, complex formation between cobalt(II) chloride and nickel(II) chloride with this compound has been investigated using FT IR spectroscopy sielc.com.
Mass Spectrometry (MS) Applications for this compound and Metabolites
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for identifying its fragmentation patterns, which can provide structural information. It is also widely used for the detection and characterization of its potential metabolites.
The initial step in MS analysis involves determining the molecular weight, typically observed as a protonated molecule [M+H]⁺ or other adducts in positive-ion full-scan mass spectra researchgate.net. While specific fragmentation patterns for this compound itself were not explicitly detailed in the provided search results, general principles apply to sulfoxides. For example, sulfoxides can undergo S-oxidation as a common metabolic transformation, leading to an increase of 16 Da in mass for a hydroxylated metabolite researchgate.netlibretexts.org.
Studies on related sulfoxide compounds provide insights into typical fragmentation behaviors. For instance, the detection of "Phorate sulfoxide" by Gas Chromatography-Mass Spectrometry (GC-MS) confirmed its molecular ion and characteristic fragmentation patterns, including McLafferty rearrangement paulussegroup.com. More pertinently, in the biodesulfurization of organosulfur compounds, a this compound derivative, "DEDBT 5-oxide" (diethyl dibenzothiophene (B1670422) sulfoxide), and its metabolites have been characterized by MS tandfonline.com. For a metabolite like 2-hydroxy-3,3'-diethylbiphenyl (HDEBP), a molecular ion at m/z 226 was observed, with prominent fragment ions at m/z 211 (corresponding to the loss of a methyl group) and m/z 197 (corresponding to the loss of an ethyl group) tandfonline.com. These fragmentation pathways illustrate the potential for cleavage of the ethyl groups and other characteristic losses in diethyl-containing sulfoxides.
Chromatographic Separations of this compound and Related Compounds
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, often coupled with mass spectrometry for enhanced detection and identification.
Gas Chromatography (GC) and GC-MS Techniques
Gas Chromatography (GC) is a suitable technique for the analysis of compounds that can be vaporized without decomposition. While this compound has a relatively low vapor pressure, similar to dimethyl sulfoxide cancer.gov, it is amenable to GC analysis, particularly when coupled with mass spectrometry (GC-MS). GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing complex samples and detecting trace components rsc.org.
Dimethyl sulfoxide (DMSO) is frequently used as a solvent in GC and GC-MS applications for the analysis of various compounds, including residual solvents in pharmaceuticals gaylordchemical.comcancer.govnih.govoup.comrsc.org. The ability to detect sulfoxides by GC-MS is further supported by studies that have successfully identified and characterized other sulfoxide compounds, such as "Phorate sulfoxide," in biological matrices using GC-MS paulussegroup.com. This demonstrates the applicability of GC-MS to the analysis of sulfoxides. Typical GC setups involve injecting the sample into a chromatograph where an inert carrier gas (mobile phase) transports it through a column containing a stationary phase for separation, followed by detection using a flame ionization detector (FID) or a mass spectrometer cancer.gov. Direct injection GC is often preferred for less volatile analytes like sulfoxides to ensure they reach the detector effectively cancer.gov.
High-Performance Liquid Chromatography (HPLC) and LC-MS Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique widely used for the separation, purification, and quantification of analytes from complex mixtures, particularly those that are polar or non-volatile, making it highly suitable for this compound. The separation in HPLC relies on the differential migration of analytes through a stationary phase driven by a mobile phase at controlled flow rates scitechnol.com.
HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS) to provide sensitive detection, positive identification, and quantification of compounds and their metabolites in complex matrices researchgate.netacs.org. This combination is particularly powerful for drug metabolite identification, where molecular weight determination and fragmentation patterns are crucial for structural characterization researchgate.net.
Dimethyl sulfoxide (DMSO) itself is often analyzed by HPLC, demonstrating the suitability of the technique for sulfoxides. For instance, reverse-phase HPLC methods have been developed for the determination of DMSO using C18 columns with mobile phases containing acetonitrile, water, and acidic modifiers, often with UV detection sielc.comnih.govscitechnol.comtsijournals.comdtic.mil. These methods highlight the ability of HPLC to separate and quantify sulfoxides based on their polarity and interactions with the stationary and mobile phases. While specific HPLC or LC-MS methods for this compound were not detailed in the search results, the general principles and established methodologies for analyzing similar polar sulfoxides suggest that HPLC and LC-MS techniques would be highly effective for the characterization and detection of this compound and its related compounds.
Electrochemical and Other Advanced Detection Methods
Specific detailed research findings focusing solely on electrochemical and other advanced detection methods for this compound (DESO) are not extensively documented in the readily available scientific literature. While its shorter-alkyl-chain homolog, dimethyl sulfoxide (DMSO), has been widely studied for various analytical applications, including electrochemical detection of other analytes or as an electrochemical probe itself, such specific applications for this compound are less commonly reported nih.govresearchgate.netacs.orgdntb.gov.uarsc.orgfishersci.sejst.go.jprsc.orgresearchgate.netosti.govresearchgate.netnih.govuni.lu.
This compound is recognized as a compound that is "far less known" compared to dimethyl sulfoxide, with new research appearing from a limited number of research groups globally. Current literature primarily focuses on its fundamental properties, its role as a ligand in complex compounds, or computational characterization rather than its direct electrochemical detection or other advanced analytical methods for its quantification or characterization in various matrices.
Therefore, while the general principles of electrochemical analysis (e.g., voltammetry, amperometry) and other advanced analytical techniques (e.g., specific spectroscopic methods, chromatography) could theoretically be applied to this compound, detailed research findings, specific methodologies, and performance data (such as detection limits, linear ranges, and selectivity profiles) developed explicitly for this compound via these advanced detection methods are not widely published.
Biological and Biomedical Research Applications of Diethyl Sulfoxide Focusing on Molecular Mechanisms
Modulation of Cellular and Molecular Processes by Diethyl Sulfoxide (B87167)
The interaction of diethyl sulfoxide with cellular and molecular components is fundamental to its potential biological applications. These interactions are primarily governed by its physicochemical properties, including its amphiphilic nature, which allows it to interact with both polar and non-polar environments.
Interactions with Biological Membranes and Permeability Enhancement Mechanisms
While specific studies on this compound's interaction with biological membranes are scarce, the mechanisms can be inferred from the behavior of its close analog, dimethyl sulfoxide (DMSO). DMSO is a well-known penetration enhancer that can increase the permeability of biological membranes to various molecules. laboratorynotes.comconsensus.apptandfonline.commdpi.comresearchgate.net The proposed mechanisms for this action, which are likely shared by DESO, involve:
Disruption of Lipid Bilayer Structure: Dialkyl sulfoxides can insert themselves into the lipid bilayer of cell membranes. This insertion can lead to a disruption of the highly ordered structure of the lipid acyl chains, increasing membrane fluidity. nih.govnih.govresearchgate.net
Formation of Water Pores: At certain concentrations, these sulfoxides can induce the formation of transient water pores across the membrane, providing a pathway for hydrophilic molecules to traverse the lipid bilayer. nih.govresearchgate.net
Interaction with Membrane Proteins: Besides lipids, sulfoxides can also interact with membrane-associated proteins, potentially altering their conformation and function, which could contribute to changes in membrane permeability. consensus.app
The larger ethyl groups in DESO compared to the methyl groups in DMSO would increase its hydrophobicity. This difference in structure may influence the extent and nature of its interaction with the lipid bilayer, potentially leading to different permeability enhancement profiles.
Influence on Protein Structure and Ligand Binding
The presence of this compound in a biological system can influence the structure and function of proteins. The effects are concentration-dependent and can range from subtle conformational changes to complete denaturation. nih.govaip.orgcanada.ca
Solvent Effects: As a cosolvent, DESO can alter the properties of the aqueous environment surrounding a protein. This can affect the hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure. researchgate.netacs.org
Direct Interaction: The sulfoxide group can form hydrogen bonds with protein residues, while the ethyl groups can engage in hydrophobic interactions. These direct interactions can compete with intramolecular forces that stabilize the native protein conformation. nih.govmdpi.com
Ligand Binding: The presence of sulfoxides can impact the binding of ligands to proteins. Studies on DMSO have shown that it can decrease the binding affinity of ligands, in some cases by several fold, by altering the thermodynamics of the binding process. researchgate.netacs.orgnih.gov For instance, the dissociation constant (K D ) for certain protein-ligand complexes has been observed to increase significantly in the presence of even low concentrations of DMSO. nih.gov A computational study has shown that DESO can act as a neutral ligand in a platinum complex, highlighting its potential to coordinate with metal ions which can be present in the active sites of metalloproteins. arxiv.org
| Protein-Ligand Complex | Fold Increase in K D in presence of DMSO |
| Carbonic anhydrase-chlorothiazide | Up to 10-fold |
| Trypsin-Pefabloc | 7-fold |
| Lysozyme-NAG3 | 3-fold |
| Data extrapolated from studies on Dimethyl Sulfoxide (DMSO) as a comparative reference. nih.gov |
Effects on Enzyme Activity and Signal Transduction Pathways
By modulating protein structure and ligand binding, this compound can consequently affect enzyme activity and cellular signaling pathways.
Enzyme Kinetics: The conformational changes induced by DESO can alter the geometry of an enzyme's active site, thereby affecting its catalytic efficiency. It can act as an inhibitor or, in some cases, an activator of enzymatic reactions. For example, DMSO has been shown to act as a competitive or mixed-type inhibitor for certain enzymes like aldose reductase. nih.gov
Signal Transduction: Cellular signaling relies on a cascade of protein-protein interactions and enzymatic activities. By interfering with these processes, DESO could potentially modulate various signaling pathways. nih.gov Research on DMSO has indicated that it can affect signaling pathways such as the PI3K/Akt pathway and can induce apoptosis. nih.govmdpi.comresearchgate.net However, these effects are often cell-type and concentration-dependent. nih.gov
This compound in Cryopreservation and Cell Biology Research (Mechanistic Aspects)
One of the most significant applications of dimethyl sulfoxide is as a cryoprotectant for preserving cells and tissues at low temperatures. physicscore.comtransplantaciebuniek.skmedjpps.comtandfonline.com The mechanisms underlying this cryoprotective effect are multifaceted:
Lowering the Freezing Point: Sulfoxides depress the freezing point of water, which reduces the amount of ice formed at any given temperature. physicscore.com
Inhibition of Ice Crystal Formation: The formation of large intracellular ice crystals is a major cause of cell death during freezing. Sulfoxides can inhibit the growth of these damaging ice crystals. transplantaciebuniek.sk
Membrane Stabilization: By interacting with the cell membrane, sulfoxides can help to maintain its integrity and prevent damage during the osmotic shifts that occur during freezing and thawing. physicscore.comnih.gov
A study on various sulfoxide analogs as cryoprotectants for liposomes revealed that an increase in hydrophobicity progressively reduces the cryoprotective effect. nih.gov This suggests that this compound, being more hydrophobic than DMSO, might be a less effective cryoprotectant.
This compound in Drug Delivery Systems (Mechanistic Insights)
The ability of this compound to enhance membrane permeability makes it a potential candidate for use in drug delivery systems, particularly for transdermal applications. laboratorynotes.comgaylordchemical.comreachever.comacs.org
Enhanced Permeation: By increasing the permeability of the skin's stratum corneum, DESO could facilitate the delivery of therapeutic agents into and through the skin. consensus.appmdpi.com
Solubilizing Agent: Its properties as a solvent could be utilized to dissolve poorly water-soluble drugs, thereby improving their formulation and bioavailability. gaylordchemical.com
Vehicle for Small Molecules: Its capacity to carry small molecules across cell membranes can be exploited to deliver drugs to their intracellular targets. laboratorynotes.com
This compound as a Research Tool in Biochemical Assays
In biochemical and cell-based assays, this compound can serve as a valuable research tool, primarily due to its solvent properties.
Solvent for Hydrophobic Compounds: Many biologically active compounds, including potential drug candidates, are hydrophobic and have poor solubility in aqueous buffers. DESO can be used to dissolve these compounds for in vitro testing. nih.govnih.gov
Component of Reaction Buffers: In certain enzymatic assays, a small percentage of a sulfoxide co-solvent may be included in the reaction buffer to maintain the solubility of substrates or inhibitors. nih.gov However, it is crucial to consider the potential for the sulfoxide itself to influence the activity of the enzyme being studied. nih.govnih.govnih.gov
Use in Spectroscopy: Deuterated forms of sulfoxides are commonly used as solvents in NMR spectroscopy for the characterization of organic molecules. acs.org
Impact on Sulfur Metabolism Studies
Given these findings with DMSO, it is highly probable that this compound would also act as a source of interference in sulfur metabolism studies. It would likely be metabolized to diethyl sulfone and diethyl sulfide (B99878), which could similarly enter and disrupt endogenous sulfur pathways. Therefore, researchers using this compound as a solvent in studies involving sulfur-containing molecules or pathways should exercise caution, as it may introduce confounding variables.
Molecular Mechanisms of this compound's Biological Effects
Detailed molecular mechanisms underlying the biological effects of this compound are not well-documented in scientific literature. The majority of research focuses on its more common counterpart, DMSO.
There is a lack of specific research on the free radical scavenging properties of this compound. For comparison, dimethyl sulfoxide is recognized for its ability to act as a free radical scavenger, particularly for hydroxyl radicals (OH•). nih.govresearchgate.net This activity is believed to contribute to some of its biological effects, such as cryoprotection and anti-inflammatory properties. The reduced metabolite of DMSO, dimethyl sulfide, can trap oxygen free radicals. researchgate.net
It is plausible that this compound possesses similar antioxidant capabilities due to the presence of the sulfoxide group, which is central to the scavenging activity of DMSO. The compound would likely be able to scavenge reactive oxygen species, thereby potentially modulating oxidative stress. However, without direct experimental evidence, this remains an extrapolation. The specific efficiency, reaction kinetics, and byproducts of this compound's interaction with free radicals have not been characterized.
Specific studies detailing the interaction of this compound with water molecules and the structure of its hydration shells are not available. Extensive research, including spectroscopic and computational studies, has been performed on dimethyl sulfoxide-water mixtures. These studies show that the oxygen atom of the DMSO molecule is a strong hydrogen bond acceptor, interacting significantly with water molecules. acs.orgnih.gov This interaction leads to the formation of structured hydration shells around the DMSO molecule and disrupts the normal hydrogen-bonding network of water. researchgate.netutexas.edu
The fundamental interacting component in this system is the sulfoxide group (S=O). As this compound shares this functional group with DMSO, it is expected to exhibit similar behavior in aqueous solutions. The oxygen atom in DESO would act as a hydrogen bond acceptor, leading to the formation of hydration shells. The primary difference would arise from the ethyl groups in DESO versus the methyl groups in DMSO. The larger, more hydrophobic ethyl groups might influence the structure and dynamics of the surrounding water network differently than the methyl groups, potentially altering the stability and properties of the hydration shell. However, without specific experimental or computational data for this compound, this comparison remains theoretical.
Environmental Chemistry and Degradation Pathways of Diethyl Sulfoxide
Atmospheric Oxidation and Photodegradation Mechanisms
The atmospheric degradation pathways of diethyl sulfoxide (B87167) are not as extensively documented as those for dimethyl sulfoxide. However, studies on the photocatalytic oxidation of diethyl sulfide (B99878) vapor over titanium dioxide (TiO2)-based catalysts indicate that diethyl sulfoxide can be formed as an intermediate product. nih.gov This suggests that DESO itself is susceptible to further oxidation. Under continuous photocatalytic irradiation, this compound, alongside diethyl sulfone, can accumulate on the catalyst surface. Nevertheless, these compounds are gradually oxidized, leading to final products such as carbon dioxide (CO2), water (H2O), and surface sulfate (B86663) and carbonate species. nih.gov This process implies that DESO is degradable through oxidative pathways, although the specific mechanisms of its direct atmospheric oxidation (e.g., reactions with hydroxyl radicals or ozone) or direct photodegradation in the gas phase are not detailed in the available literature.
Biodegradation Pathways and Microbial Metabolism
Specific research findings on the biodegradation pathways and microbial metabolism of this compound are limited. Much of the available literature concerning sulfoxide biodegradation and microbial interactions primarily focuses on dimethyl sulfoxide (DMSO). For instance, microorganisms are known to metabolize dimethyl sulfide (DMS) to DMSO, and DMSO can be biologically reduced back to DMS. These interconversions occur in both oxic and anoxic environments, with some microorganisms utilizing DMSO as an electron acceptor for anaerobic respiration. ethz.ch Certain microbial species, such as Hyphomicrobium, can also aerobically use DMSO as a carbon and energy source. ethz.ch Studies have demonstrated that acclimated sludge can degrade DMSO, with various organisms secreting inducible oxidoreductases to facilitate the degradation of volatile organic sulfur compounds using DMSO as a substrate. witpress.com While these findings highlight the microbial capacity for sulfoxide degradation, direct evidence detailing analogous pathways or specific microorganisms for this compound remains scarce in the provided information.
Environmental Fate and Transport Modeling
Comprehensive environmental fate and transport modeling specifically for this compound across various environmental compartments (e.g., air, water, soil, sediment) is not widely reported. However, molecular dynamics simulations have provided insights into the transport properties of this compound (DESO) in aqueous mixtures. DESO is characterized as being strongly miscible with water. In comparison to dimethyl sulfoxide (DMSO), this compound and ethyl methyl sulfoxide (EMSO) exhibit distinct transport properties, being less mobile and an order of magnitude more viscous in aqueous solutions. Furthermore, the dipole reorientation in DESO and EMSO occurs approximately 2-4 times slower than in DMSO at room temperature. The compound also demonstrates strong hydrogen bonding with methanol (B129727), a factor influencing its solvation and transport behavior in mixed solvent systems. These properties suggest that while DESO is soluble in water, its mobility and diffusion characteristics may differ significantly from its dimethyl analog, impacting its distribution and movement within aquatic and solvent-containing environments. Detailed predictive models for its long-range transport or partitioning coefficients across environmental media are not explicitly available in the search results.
Future Directions and Interdisciplinary Research in Diethyl Sulfoxide Chemistry
Integration of Artificial Intelligence and Machine Learning in Diethyl Sulfoxide (B87167) Research
The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research by enabling the analysis of vast datasets, the prediction of molecular properties, and the optimization of synthetic pathways alfa-chemistry.comregulations.gov. While extensive AI/ML applications have been directed towards dimethyl sulfoxide (DMSO), particularly in developing solubility models and predicting molecular interactions fishersci.fi, the integration of these computational tools into diethyl sulfoxide research represents a crucial future direction.
Novel Applications in Materials Science and Nanotechnology
Sulfoxides, exemplified by dimethyl sulfoxide, have demonstrated utility in the burgeoning fields of materials science and nanotechnology, suggesting a significant unaddressed potential for this compound. Dimethyl sulfoxide has been employed in the fabrication of nanofibrillated cellulose (B213188) (NFC), influencing its morphology, crystallinity, and thermal stability. It has also played a role in the preparation of binder-free layered double hydroxides (LDH) electrodes, enhancing their adhesive properties and electrochemical performance. Moreover, DMSO serves as a dispersing agent for nanodiamonds, facilitating their incorporation into various materials, including polymers and coatings. The material-selective deposition of polydopamine coatings has also been observed in DMSO/phosphate-buffered saline (PBS) co-solvent systems, highlighting its influence on surface chemistry.
Given its structural similarity and comparable polar aprotic nature to DMSO, this compound is poised for exploration in these advanced material applications. Future research could investigate DESO as a solvent or additive in the synthesis and processing of novel nanomaterials, such as quantum dots, carbon nanotubes, or metal-organic frameworks (MOFs). Its distinct solvent properties might offer unique advantages in controlling particle size, morphology, or dispersion stability in nanostructured systems. Furthermore, DESO could be explored for its potential role in developing advanced composite materials, enhancing interfacial interactions, or acting as a processing aid in the fabrication of thin films and coatings. The exploration of DESO in these areas could lead to new functionalities or improved performance in a wide range of advanced materials.
Advanced Catalytic Systems Involving this compound
Sulfoxides are recognized for their versatility in catalytic systems, functioning as solvents, ligands, or even active reagents. Dimethyl sulfoxide (DMSO), for instance, has been integrated into highly efficient catalytic processes. A notable example is the palladium/silica (B1680970) (Pd/SiO₂) catalyst system, where the inclusion of small amounts of DMSO significantly enhanced catalytic activity and selectivity for the semihydrogenation of alkynes, effectively suppressing overhydrogenation and isomerization of the resulting alkenes. Furthermore, DMSO has been utilized as an oxidant and solvent in various iodine-catalyzed reactions, such as the regioselective chalcogenations of imidazo[1,2-a]pyridines and the direct preparation of α-hydroxy carbonyls. In these instances, DMSO is crucial for regenerating the active catalyst species, for example, by oxidizing hydrogen iodide back to iodine, thereby completing the catalytic cycle.
Building upon these established roles for its analog, this compound presents a compelling subject for investigation in advanced catalytic systems. Its altered steric and electronic properties, compared to DMSO, could potentially induce different selectivities or enhanced reactivities in a range of chemical transformations. Future research could focus on exploring DESO as a novel ligand in transition metal catalysis, where its coordination behavior might lead to unique catalytic pathways. Additionally, its potential as a solvent in organocatalysis or as a mild oxidant in various synthetic methodologies warrants detailed investigation. Developing DESO-based catalytic systems could offer innovative and more efficient routes for chemical synthesis, potentially leading to improved reaction rates, higher product yields, and reduced environmental impact.
Exploration of this compound in Sustainable Chemistry Initiatives
Given this context, this compound holds substantial, yet largely unexplored, potential as a valuable component in sustainable chemistry initiatives. Its properties, which include a higher boiling point and potentially different solvent characteristics compared to DMSO, could position it as an even more advantageous alternative to less environmentally benign solvents in specific industrial and laboratory applications. Future research should prioritize a comprehensive evaluation of DESO's full environmental footprint, including its biodegradability, lifecycle assessment, and potential for recovery and recycling, to firmly establish its role as a sustainable chemical. Moreover, exploration into its utility as a reaction medium for biomass conversion, in solvent-free reactions, or as an auxiliary in other processes aligned with the 12 principles of green chemistry could lead to significant advancements in minimizing waste, reducing energy consumption, and promoting inherently safer chemical design.
Q & A
Q. What key physicochemical properties of DESO influence its utility as a solvent in organic synthesis?
Q. What safety protocols are essential when handling DESO in laboratory settings?
DESO decomposes at elevated temperatures, releasing sulfur dioxide (SO₂) and organic sulfides. Key precautions include:
- Conducting reactions in fume hoods to mitigate inhalation risks .
- Avoiding contact with strong oxidizers or reducing agents to prevent exothermic decomposition .
- Using fire-resistant materials (e.g., CO₂ extinguishers) due to combustible decomposition products .
Q. How should DESO be purified and stored to maintain experimental integrity?
- Purification : Distill under reduced pressure (≤1 mmHg) to remove water and impurities. Use molecular sieves (3Å) for long-term storage .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Monitor for discoloration, which indicates degradation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve DESO’s solvent interactions in complex mixtures?
MD simulations using ab initio-derived force fields (FFs) enable precise modeling of DESO’s hydrogen-bonding networks and solvation dynamics. For example, Chaban et al. validated DESO’s FF against experimental viscosity and diffusion coefficients, revealing its structured interactions with methanol in binary mixtures. These simulations guide experimental design by predicting solvent effects on reaction pathways .
Methodological Steps :
Q. What strategies address contradictions in DESO’s phase behavior in binary mixtures?
Discrepancies in DESO-MeOH mixture data (e.g., excess molar volumes) arise from measurement techniques (calorimetry vs. densimetry) and purity variations. To reconcile:
Q. How does DESO’s cryoprotectant efficacy compare to DMSO, and what methodologies quantify this?
DESO’s slower dipole reorientation (vs. DMSO) reduces ice crystal formation during freezing, enhancing cell viability. Comparative methodologies include:
- Vitrification Efficiency : Measure glass transition temperatures (DSC) in DESO-water vs. DMSO-water systems.
- Cell Survival Assays : Use fluorescence microscopy to assess post-thaw viability in mammalian cell lines.
- Molecular Interactions : MD simulations analyze DESO’s hydrogen-bonding with phospholipid membranes, explaining its membrane stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
